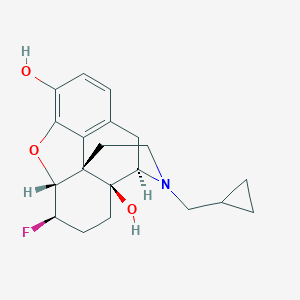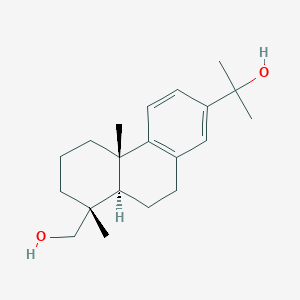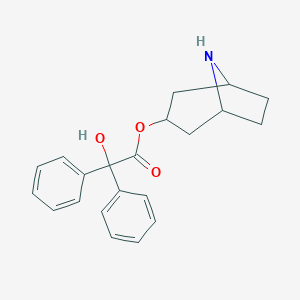![molecular formula C7H8N4 B027266 3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine CAS No. 102430-00-2](/img/structure/B27266.png)
3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It is a pyrazolopyrimidine derivative that has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory activity, and enzyme inhibition. The purpose of
Mecanismo De Acción
The mechanism of action of 3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine is not fully understood, but it is believed to act through multiple pathways. In cancer treatment, it has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In anti-inflammatory activity, it has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In enzyme inhibition, it has been shown to inhibit the activity of various kinases, which play a crucial role in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine have been extensively studied in various in vitro and in vivo models. In cancer treatment, it has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. It also inhibits angiogenesis, which reduces the blood supply to tumors. In anti-inflammatory activity, it has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. Additionally, it has been shown to inhibit the activity of various kinases, which play a crucial role in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine in lab experiments include its potent anti-cancer and anti-inflammatory activity, as well as its ability to inhibit the activity of various kinases. However, there are also limitations to its use, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many future directions for the study of 3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine. One potential direction is to further study its mechanism of action, particularly in cancer treatment and anti-inflammatory activity. Another direction is to explore its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, there is potential for the development of new derivatives of 3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine with improved solubility and reduced toxicity.
Métodos De Síntesis
The synthesis of 3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine can be achieved through several methods, including the reaction of 3,7-dimethyl-1H-pyrazolo[4,3-d]pyrimidine with various reagents, such as acetic anhydride, acetyl chloride, or benzoyl chloride. The reaction can be carried out under reflux conditions with a suitable solvent, such as chloroform or dichloromethane. The resulting compound can be purified through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine has been extensively studied for its potential as a therapeutic agent in various scientific research applications. One of the most promising applications is in cancer treatment, where it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its anti-inflammatory activity, where it has shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. Additionally, it has been studied for its enzyme inhibition properties, particularly against kinases, which play a crucial role in various cellular processes.
Propiedades
Número CAS |
102430-00-2 |
|---|---|
Nombre del producto |
3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine |
Fórmula molecular |
C7H8N4 |
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H8N4/c1-4-7-6(9-3-8-4)5(2)10-11-7/h3H,1-2H3,(H,10,11) |
Clave InChI |
LIEMSUXHRXSXSO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NN1)C(=NC=N2)C |
SMILES canónico |
CC1=C2C(=NN1)C(=NC=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



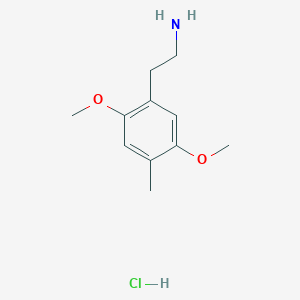
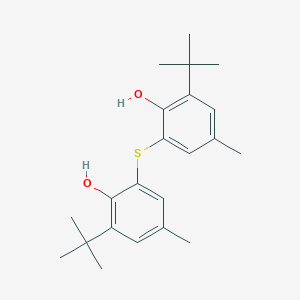
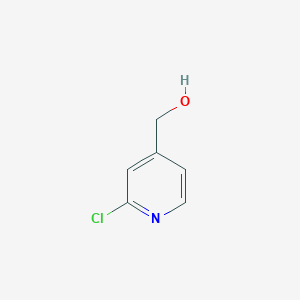
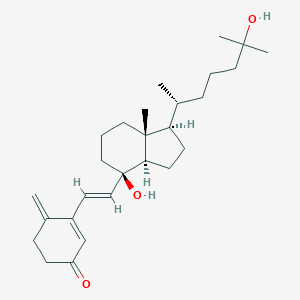
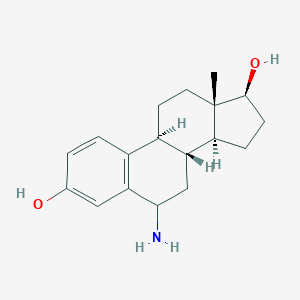
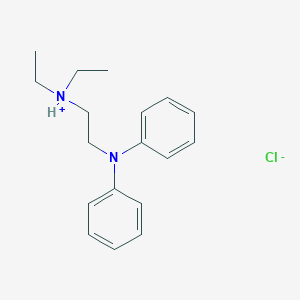
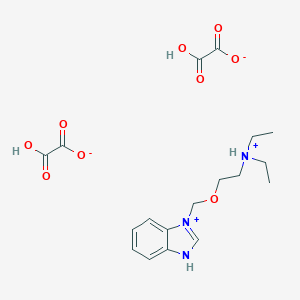
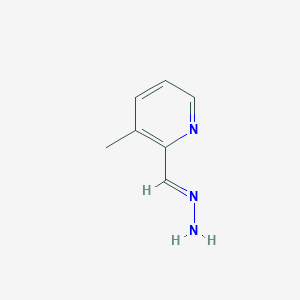
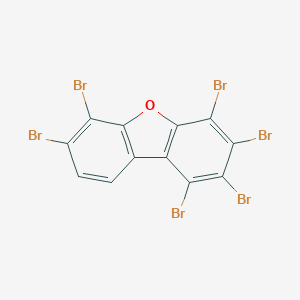
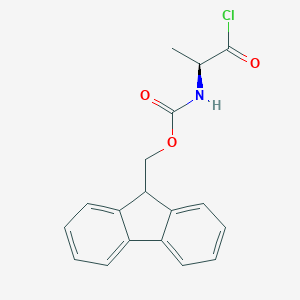
![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)
